3-(pyridin-3-yloxy)pyridine-4-carbonitrile
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Overview
Description
3-(pyridin-3-yloxy)pyridine-4-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a nitrile group and an ether linkage to another pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-3-yloxy)pyridine-4-carbonitrile typically involves the reaction of 3-hydroxypyridine with 4-chloropyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis with optimizations for yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-3-yloxy)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-(pyridin-3-yloxy)pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(pyridin-3-yloxy)pyridine-4-carbonitrile in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine rings and nitrile group. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-2-yloxy)pyridine-4-carbonitrile
- 3-(pyridin-4-yloxy)pyridine-4-carbonitrile
- 3-(pyridin-3-yloxy)pyridine-2-carbonitrile
Uniqueness
3-(pyridin-3-yloxy)pyridine-4-carbonitrile is unique due to the specific positioning of the nitrile group and the ether linkage between the pyridine rings. This configuration can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-pyridin-3-yloxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-6-9-3-5-14-8-11(9)15-10-2-1-4-13-7-10/h1-5,7-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVIZLRGFPPWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=CN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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